2-Acetyl-2,3-dihydro-1h-inden-1-one

説明

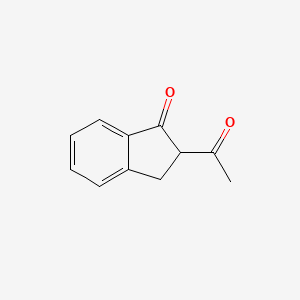

2-Acetyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of organic compounds known as indenones. Indenones are characterized by their fused benzene and cyclopentene rings. This compound, in particular, has an acetyl group attached to the second carbon of the indene ring system, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

Grinding Method: One common synthetic route involves the grinding of 2,3-dihydro-1H-inden-1-one with acetic anhydride in the presence of a suitable catalyst, such as pyridine.

Stirring Method: Another method involves stirring 2,3-dihydro-1H-inden-1-one with acetic anhydride and a base, such as triethylamine, at room temperature.

Ultrasound Irradiation Method: This method uses ultrasound waves to accelerate the reaction between 2,3-dihydro-1H-inden-1-one and acetic anhydride, often yielding higher purity and faster reaction times.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with continuous stirring and temperature control to ensure consistent product quality. The choice of method depends on factors such as cost, scalability, and desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as 2-acetyl-2,3-dihydro-1H-inden-1,3-dione.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: 2-Acetyl-2,3-dihydro-1H-inden-1,3-dione

Reduction Products: 2-Hydroxy-2,3-dihydro-1H-inden-1-one

Substitution Products: Various functionalized derivatives based on the nucleophile or electrophile used

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 174.20 g/mol

- IUPAC Name : 2-acetyl-2,3-dihydroinden-1-one

- Structure : The compound features an acetyl group at the 2-position of the indanone structure, which significantly influences its reactivity and biological interactions.

Organic Synthesis

2-Acetyl-2,3-dihydro-1H-inden-1-one serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in reactions such as:

- Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution due to the presence of the carbonyl group.

- Reduction Reactions : It can be reduced to form alcohol derivatives, expanding its utility in synthetic pathways.

Research has shown that this compound exhibits significant biological activities:

Antimicrobial Properties :

A study demonstrated that derivatives of this compound showed efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Candida albicans | Comparable to fluconazole (6.5) |

The mechanism appears to involve inhibition of protein synthesis and disruption of cell wall integrity.

Anti-inflammatory Effects :

In vitro studies indicate that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating conditions like arthritis.

Antimicrobial Study

A published study in the Journal of Antibiotics evaluated various derivatives against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising antibacterial activity.

Inflammation Model

In murine models, administration of the compound resulted in reduced swelling and pain response compared to control groups, highlighting its potential as an anti-inflammatory therapeutic agent.

Pharmacokinetic Evaluation

Research involving pharmacokinetic profiling indicated favorable absorption characteristics when administered orally, supporting its potential for clinical applications.

作用機序

The mechanism by which 2-Acetyl-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to microbial survival.

類似化合物との比較

1H-Inden-1-one

2,3-Dihydro-1H-inden-1-one

2-Acetyl-1H-inden-1-one

生物活性

2-Acetyl-2,3-dihydro-1H-inden-1-one is a compound belonging to the indenone class, characterized by its fused benzene and cyclopentene rings. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial, anti-inflammatory, and potential neuroprotective effects. Herein, we explore the biological activity of this compound, supported by various research findings and case studies.

The molecular formula of this compound is with a molecular weight of approximately 174.20 g/mol. The compound features an acetyl group at the second carbon of the indene structure, influencing its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death .

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 15.625 μM | Effective against biofilm |

| Escherichia coli | 62.5 μM | Moderate activity |

| Pseudomonas aeruginosa | 31.108 μM | Good biofilm inhibition |

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD). A study demonstrated that derivatives of this compound significantly inhibited TNF-α-induced monocyte adhesion to colon epithelial cells, a critical event in IBD pathogenesis . The inhibitory effects correlated with reduced production of reactive oxygen species (ROS) and expression of adhesion molecules such as ICAM-1.

Table 2: Anti-inflammatory Activity Data

| Compound ID | TNF-α Inhibition (%) | ICAM-1 Expression Reduction (%) | Remarks |

|---|---|---|---|

| Compound 41 | >70 | Significant | Potent anti-inflammatory |

| Compound 55 | >80 | Strong reduction | Best efficacy in vivo |

Case Studies

Case Study 1: Neuroinflammation and Alzheimer's Disease

Recent research has identified novel derivatives of this compound as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE). These compounds demonstrated enhanced potency against neuroinflammation associated with Alzheimer's disease. The study found that these derivatives could significantly reduce neuroinflammatory markers in vitro and in vivo models .

Case Study 2: In Vivo Colitis Model

In a rat model of colitis induced by trinitrobenzenesulfonic acid (TNBS), compound 55 showed dose-dependent inhibitory effects on colitis symptoms. This finding supports its potential as a therapeutic agent for inflammatory conditions .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Action: Disruption of microbial cell membranes and inhibition of essential enzymes.

- Anti-inflammatory Pathways: Suppression of NF-kB transcriptional activity and modulation of ROS production.

特性

IUPAC Name |

2-acetyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7(12)10-6-8-4-2-3-5-9(8)11(10)13/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIWSCUJFRGKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276940, DTXSID30863524 | |

| Record name | 2-acetyl-2,3-dihydro-1h-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_31759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-68-5 | |

| Record name | 2-ACETYL-1-INDANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-acetyl-2,3-dihydro-1h-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。